molecular formula C12H18ClN B1453324 N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride CAS No. 909702-86-9

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride

Cat. No.: B1453324
CAS No.: 909702-86-9
M. Wt: 211.73 g/mol
InChI Key: WLLZUEMEHNSROV-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is known for its unique structure, which includes a cyclopropane ring attached to a benzylamine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with the compound are H314, indicating that it causes severe skin burns and eye damage . The precautionary statements are P280, P271, P309, and P311, advising to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and call a POISON CENTER or doctor/physician if you feel unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride typically involves the reaction of 2,3-dimethylbenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylbenzyl)cyclopropanamine
  • N-(2,3-Dimethylbenzyl)cyclopropylamine
  • N-(2,3-Dimethylbenzyl)cyclopropanamine hydrobromide

Uniqueness

N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, reactivity patterns, and applications .

Properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(10(9)2)8-13-12-6-7-12;/h3-5,12-13H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLZUEMEHNSROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679866
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909702-86-9
Record name N-[(2,3-Dimethylphenyl)methyl]cyclopropanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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